![molecular formula C16H13ClO4 B12848893 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid](/img/structure/B12848893.png)
4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid is an organic compound with a complex structure that includes both benzoic acid and chloromethylbenzoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid typically involves multiple steps. One common method begins with the chloromethylation of benzoic acid derivatives. For example, 4-methyl benzoic acid can be chlorinated using thionyl chloride to produce 4-chloromethyl benzoic acid . This intermediate can then undergo further reactions to introduce the benzoyl and oxy groups, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can modify the chloromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid can oxidize the benzylic position.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) can substitute the chlorine atom in the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce benzoic acid derivatives, while substitution reactions can yield various substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)benzoic acid: A simpler compound with similar reactivity at the chloromethyl group.
4-Methylbenzoic acid: Lacks the chloromethyl group but shares the benzoic acid structure.
4-Nitrobenzoic acid: Contains a nitro group instead of a chloromethyl group, leading to different reactivity.
Uniqueness
4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo both nucleophilic substitution and oxidation reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C16H13ClO4 |
---|---|
Molekulargewicht |
304.72 g/mol |
IUPAC-Name |
4-[[4-(chloromethyl)benzoyl]oxymethyl]benzoic acid |
InChI |
InChI=1S/C16H13ClO4/c17-9-11-1-7-14(8-2-11)16(20)21-10-12-3-5-13(6-4-12)15(18)19/h1-8H,9-10H2,(H,18,19) |
InChI-Schlüssel |
BCJRWOGHIGVWAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)CCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.